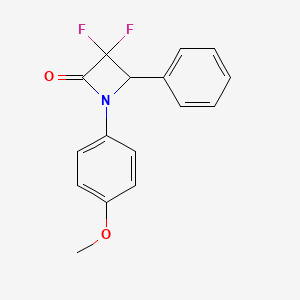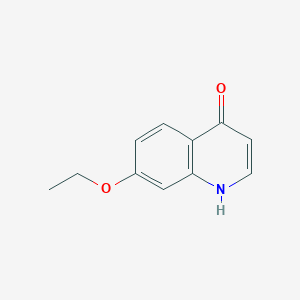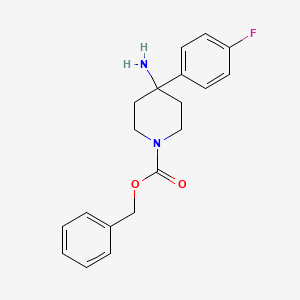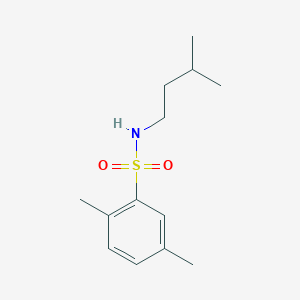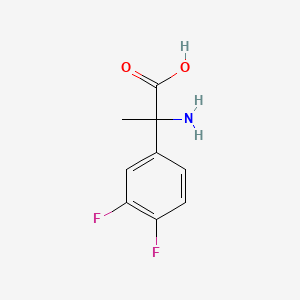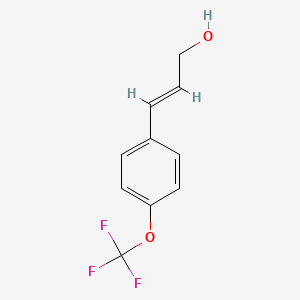
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C({10})H({9})F({3})O({2}) It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-trifluoromethoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate (K(_2)CO(_3)) in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the propargyl alcohol to the aldehyde group, followed by a reduction step to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: The use of catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Optimization: Optimization of reaction parameters like temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenol chain can be reduced to form a saturated alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Trifluoromethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(4-Trifluoromethylphenyl)prop-2-en-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals or advanced materials.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ |
InChI Key |
AQJMZIMWXVFCCI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


